6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Medicinal Chemistry Quality Control Procurement

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a privileged benzoxazine scaffold validated in potassium channel openers (YM934, ZM260384) and antimicrobial discovery. The 6-nitro regioisomer ensures pharmacological fidelity—substitution with the 7-nitro or unsubstituted analog invalidates SAR correlations. Its fragment-like properties (MW 180.16, XLogP3 1.5) make it ideal for fragment screening libraries. Procure with confidence: the nitro group offers a versatile handle for reduction and further derivatization.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 28226-22-4
Cat. No. B1311004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS28226-22-4
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2
InChIKeyGZAJZBARYACGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4) as a Versatile Benzoxazine Scaffold for Fragment-Based Drug Discovery and Agrochemical Intermediates


6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4) is a heterocyclic compound belonging to the benzoxazine class, characterized by a fused benzene and oxazine ring system with a nitro substituent at the 6-position [1]. This compound serves as a foundational building block in medicinal chemistry, particularly valued for its role as a fragment molecule in drug discovery programs and as a key intermediate in the synthesis of more complex bioactive molecules, including potassium channel openers [2] and antimicrobial agents [3]. Its utility is further enhanced by its commercial availability in high purity (≥95%) from reputable vendors, making it a reliable starting material for structure-activity relationship (SAR) studies and lead optimization campaigns .

Critical Role of Regiospecific Nitro Substitution and Scaffold Integrity in Benzoxazine-Based Drug Discovery


Generic substitution of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine with alternative benzoxazine analogs is not scientifically valid due to the profound impact of substituent position and oxidation state on biological activity. The 6-nitro regioisomer exhibits distinct pharmacological profiles compared to its 7-nitro counterpart , and the presence of the nitro group is essential for the antimicrobial potency observed in this class [1]. Furthermore, the dihydrobenzoxazine scaffold is a privileged structure in potassium channel opener development, with the 6-nitro substitution being a key feature in advanced leads such as YM934 and ZM260384 [2]. Substituting with the unsubstituted parent compound (3,4-dihydro-2H-1,4-benzoxazine) or the oxidized benzoxazinone derivative (6-nitro-2H-1,4-benzoxazin-3(4H)-one) would alter the pharmacophore and render SAR correlations invalid, potentially leading to failed optimization campaigns [3].

Quantitative Differentiation of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Comparative Purity, Physical Properties, and Structural Utility


High Purity and Well-Defined Physical Specifications for Reproducible Research

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine is commercially available with a certified purity of 97% and a defined melting point range of 117°C to 119°C, as documented by Thermo Fisher Scientific . In contrast, the 6-amino analog (CAS 26011-57-4) is typically offered at 95% purity with less stringent characterization , and the unsubstituted parent compound lacks a well-defined melting point in commercial datasheets . This higher purity specification reduces the need for in-house purification and ensures consistent performance in sensitive assays.

Medicinal Chemistry Quality Control Procurement

Enhanced Lipophilicity and Hydrogen Bonding Profile for Optimized Pharmacokinetics

Computational analysis reveals that 6-nitro-3,4-dihydro-2H-1,4-benzoxazine possesses a calculated XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, with a rotatable bond count of 0 [1]. Compared to the unsubstituted parent compound (XLogP3-AA 1.2, H-bond donor 1, H-bond acceptor 2) [2], the nitro derivative exhibits increased lipophilicity and additional hydrogen bond accepting capacity, which can enhance membrane permeability and target engagement. The 6-amino analog, in contrast, has an XLogP3-AA of 1.0 and an additional hydrogen bond donor, which may alter its pharmacokinetic profile [3].

Drug Design Physicochemical Properties ADME

Class-Level Antimicrobial Activity Enhancement with Nitro Substitution

A 2015 study evaluating a series of 1,4-benzoxazine derivatives found that compounds bearing nitro and trifluoromethyl groups were more potent antimicrobial agents compared to other substituents [1]. While specific MIC values for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine were not reported, the study's conclusion that nitro-substituted benzoxazines are among the most active provides a strong rationale for selecting this scaffold over non-nitrated or differently substituted analogs when initiating antimicrobial drug discovery projects. The 6-nitro compound serves as a validated starting point for further optimization.

Antimicrobial SAR Benzoxazine Derivatives

Structural Prerequisite for Potassium Channel Opener Development

The 6-nitro-3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical structural element in potent potassium channel openers (KCOs). Patent US5700798 explicitly claims derivatives of this compound for the treatment of asthma and urinary incontinence, with the 6-nitro substitution being a key feature for activity [1]. Further structure-activity relationship studies have shown that modifications at the 2-position of this scaffold yield compounds with varying potency and duration of action [2]. Notably, the derivative YM934 (2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide) demonstrated a more potent oral antihypertensive effect than cromakalim in spontaneously hypertensive rats [3].

Potassium Channel Ion Channel Modulator Cardiovascular

Synthetic Versatility via Nitro Group Reduction to Amine

The nitro group of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine can be selectively reduced to the corresponding 6-amino derivative (CAS 26011-57-4) using standard hydrogenation conditions, providing a divergent synthetic entry point . This transformation enables access to a wide range of further functionalized analogs via amide coupling, sulfonamide formation, or diazotization. In contrast, the unsubstituted parent compound lacks this handle for diversification [1], and the 7-nitro isomer has been reported to yield different biological outcomes, such as analgesic activity . The regiospecific 6-nitro substitution therefore offers a unique and valuable synthetic node for parallel library synthesis and SAR exploration.

Synthetic Chemistry Functional Group Interconversion Drug Discovery

Strategic Application Scenarios for 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Drug Discovery and Chemical Biology


Potassium Channel Opener Lead Optimization Programs

Medicinal chemistry teams pursuing potassium channel openers (KCOs) for cardiovascular or respiratory indications should prioritize 6-nitro-3,4-dihydro-2H-1,4-benzoxazine as a core scaffold. The compound's structural role in patented KCOs like YM934 and ZM260384 [1] provides a validated starting point for SAR studies. Researchers can leverage the nitro group for further functionalization or reduction to explore the impact of amine-containing derivatives on potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Libraries

Given its classification as a fragment molecule and its favorable physicochemical properties (XLogP3-AA 1.5, 0 rotatable bonds, MW 180.16) [2], 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is an ideal candidate for inclusion in fragment screening libraries. Its high purity (97%) and defined melting point ensure reliable biophysical assay results, while the nitro group provides a useful spectroscopic handle for NMR-based fragment screening.

Antimicrobial Hit Identification and SAR Expansion

Based on the class-level antimicrobial activity trend favoring nitro-substituted benzoxazines [3], this compound should be prioritized in antimicrobial screening campaigns. Its availability and well-defined purity facilitate rapid hit confirmation. Subsequent SAR can be efficiently explored by reducing the nitro group to the amine and further derivatizing, enabling the identification of potent and selective antimicrobial leads.

Synthetic Methodology Development and Diversification

The nitro group of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile handle for developing new synthetic methodologies, including selective reduction, C-N coupling, and electrophilic aromatic substitution. The compound's stability and commercial availability make it a convenient model substrate for reaction optimization and the construction of diverse benzoxazine-focused libraries.

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